1,1'-Didocosyl-4,4'-bipyridin-1-ium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

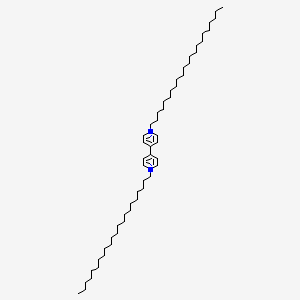

1,1’-Didocosyl-4,4’-bipyridin-1-ium is a derivative of bipyridine, a compound known for its extensive applications in various fields of chemistry and material science. This compound is characterized by the presence of two long alkyl chains (dodecyl groups) attached to the nitrogen atoms of the bipyridine core, making it a cationic surfactant. The unique structure of 1,1’-Didocosyl-4,4’-bipyridin-1-ium allows it to interact with various molecular systems, making it a valuable compound in supramolecular chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Didocosyl-4,4’-bipyridin-1-ium typically involves the quaternization of 4,4’-bipyridine with dodecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

- Dissolve 4,4’-bipyridine in acetonitrile.

- Add dodecyl bromide to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.

- Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of 1,1’-Didocosyl-4,4’-bipyridin-1-ium can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same quaternization reaction but is optimized for large-scale production with automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

1,1’-Didocosyl-4,4’-bipyridin-1-ium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the bipyridinium core to a bipyridine radical cation.

Substitution: The dodecyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

Substitution: Alkyl halides or other electrophiles can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives of 1,1’-Didocosyl-4,4’-bipyridin-1-ium.

Reduction: Bipyridine radical cations.

Substitution: Various alkyl or functional group-substituted derivatives.

Scientific Research Applications

1,1’-Didocosyl-4,4’-bipyridin-1-ium has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of supramolecular complexes and coordination polymers.

Biology: Investigated for its potential as a DNA intercalator and antimicrobial agent.

Medicine: Explored for its use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 1,1’-Didocosyl-4,4’-bipyridin-1-ium is primarily based on its ability to interact with various molecular systems through electrostatic and hydrophobic interactions. The bipyridinium core can engage in π-π stacking interactions, while the long alkyl chains provide hydrophobic interactions. These properties make it effective in forming supramolecular assemblies and interacting with biological membranes.

Comparison with Similar Compounds

1,1’-Didocosyl-4,4’-bipyridin-1-ium can be compared with other bipyridinium derivatives such as:

1,1’-Dihexadecyl-4,4’-bipyridin-1-ium: Similar structure but with shorter alkyl chains, leading to different surfactant properties.

4,4’-Bipyridinium dichloride: Lacks the long alkyl chains, making it less effective as a surfactant but useful in electrochemical applications.

1,1’-Dimethyl-4,4’-bipyridin-1-ium: Smaller alkyl groups result in different solubility and interaction properties.

The uniqueness of 1,1’-Didocosyl-4,4’-bipyridin-1-ium lies in its combination of a bipyridinium core with long alkyl chains, providing a balance of electrostatic and hydrophobic interactions that are valuable in various applications.

Biological Activity

Introduction

1,1'-Didocosyl-4,4'-bipyridin-1-ium is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the existing literature on its biological activity, synthesizing data from various studies and presenting relevant case studies and findings.

Chemical Structure and Synthesis

This compound features a bipyridine core with long alkyl chains (dicosyl groups) that enhance its amphiphilic properties. The synthesis typically involves the alkylation of 4,4'-bipyridine with dodecyl bromide in a suitable solvent such as ethanol. The resulting compound exhibits cationic characteristics due to the presence of the quaternary nitrogen atom.

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₇₁N₂ |

| Molecular Weight | 674.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| pKa | Not specified |

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of this compound against various pathogens. Its cationic nature allows it to disrupt microbial membranes effectively.

Case Study: Antifungal Activity

A study focused on the compound's antifungal properties against Candida albicans demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods, revealing that the compound exhibited MIC values comparable to established antifungal agents.

Table 2: Antifungal Activity Against Candida albicans

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 16 |

| Fluconazole | 32 |

| Amphotericin B | 0.5 |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of the microbial cell membrane integrity. The positive charge of the compound interacts with negatively charged components of the microbial membrane, leading to increased permeability and eventual cell lysis.

Cytotoxicity Studies

While evaluating its therapeutic potential, cytotoxicity studies are essential. Research indicates that at therapeutic concentrations, this compound exhibits low cytotoxicity towards mammalian cells. This selectivity is crucial for its development as a potential therapeutic agent.

Table 3: Cytotoxicity Against Mammalian Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | >100 |

| NIH/3T3 | >100 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. Modifications in the alkyl chain length or the functional groups attached to the bipyridine core can significantly influence both antimicrobial efficacy and cytotoxicity.

Research Findings

Recent studies suggest that increasing the length of alkyl chains enhances antimicrobial activity but may also increase cytotoxicity. Therefore, a balance must be achieved to maximize therapeutic benefits while minimizing adverse effects.

Properties

CAS No. |

739339-70-9 |

|---|---|

Molecular Formula |

C54H98N2+2 |

Molecular Weight |

775.4 g/mol |

IUPAC Name |

1-docosyl-4-(1-docosylpyridin-1-ium-4-yl)pyridin-1-ium |

InChI |

InChI=1S/C54H98N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47-55-49-43-53(44-50-55)54-45-51-56(52-46-54)48-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-46,49-52H,3-42,47-48H2,1-2H3/q+2 |

InChI Key |

SPPCUVOLQQKKJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.